molecular formula C23H14ClNNa2O8 B592484 Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate CAS No. 10143-02-9

Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate

Cat. No.: B592484
CAS No.: 10143-02-9
M. Wt: 513.794
InChI Key: XTYIXFCABNMIFY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate typically involves the condensation of 2-hydroxy-3-methylbenzoic acid with 2,6-dichlorobenzaldehyde, followed by oxidation and alkaline fusion. The final product is obtained through salting out, filtration, and drying .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate
  • Sodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methylsalicylate

Uniqueness

Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Properties

CAS No.

10143-02-9

Molecular Formula

C23H14ClNNa2O8

Molecular Weight

513.794

IUPAC Name

disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate

InChI

InChI=1S/C23H16ClNO8.2Na/c1-10-5-12(7-16(20(10)26)22(28)29)19(15-4-3-14(25(32)33)9-18(15)24)13-6-11(2)21(27)17(8-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2

InChI Key

XTYIXFCABNMIFY-UHFFFAOYSA-L

SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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